Stigmastanes and derivatives
Stigmastanes and their derivatives are a class of naturally occurring triterpenoids widely found in plant tissues, particularly in the roots, stems, and leaves. These compounds are characterized by a sterol skeleton with a unique methyl group at C-20 and a double bond between C-21 and C-22, differing from other sterols by their stigmastane structure. Stigmastanes exhibit diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. They are also used in the pharmaceutical industry as precursors for the synthesis of various bioactive compounds.
Structurally, derivatives of stigmastanes can be modified through functionalization at different positions, such as hydroxylation, methylation, or esterification, to enhance their pharmacological activities or improve their physicochemical properties. These modifications enable the development of new drugs with potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.
Due to their significant biological effects, stigmastanes and their derivatives have gained considerable interest in natural product research and drug discovery. Their study not only contributes to our understanding of plant secondary metabolism but also provides valuable leads for the development of novel medicinal agents.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Stigmasteryl tosylate | 53139-42-7 | C36H54O3S |
![]() |
Δ7-Avenasterol (E/Z mixture) | 23290-26-8 | C29H48O |
![]() |
Charantin | 57126-62-2 | C70H118O12 |
![]() |
Daucosterol | 474-58-8 | C35H60O6 |
![]() |
Securisteroside | 54964-57-7 | C51H88O7 |
![]() |
α-Spinasterol | 481-18-5 | C29H48O |
![]() |
Stigmasterol glucoside | 19716-26-8 | C35H58O6 |
![]() |
beta-Sitosterol | 83-46-5 | C29H50O |
![]() |
Fucosterol | 17605-67-3 | C29H48O |
![]() |
Stigmastanol | 83-45-4 | C29H52O |
Related Literature
-
Matthew A. Bedics,Hayleigh Kearns,Jordan M. Cox,Sam Mabbott,Fatima Ali,Neil C. Shand,Karen Faulds,Jason B. Benedict,Duncan Graham,Michael R. Detty Chem. Sci., 2015,6, 2302-2306
-
Anton Kovalchuk,Julia L. Bricks,Günter Reck,Knut Rurack,Burkhard Schulz,Agnieszka Szumna,Hardy Weißhoff Chem. Commun., 2004, 1946-1947
-
Anil V. Gaikwad,Peter Verschuren,Tibert van der Loop,Gadi Rothenberg Soft Matter, 2009,5, 1994-1999
-
Thomas Cuypers,Patrick Tomkins,Dirk E. De Vos Catal. Sci. Technol., 2018,8, 2519-2523
-
5. E,Z-Stereodivergent synthesis of N-tosyl α,β-dehydroamino esters via a Mukaiyama–Michael addition†Miguel Espinosa,Andrea García-Ortiz,Gonzalo Blay,Luz Cardona,M. Carmen Muñoz,José R. Pedro RSC Adv., 2016,6, 15655-15659
-
Weizhi Shen,Mingzhu Li,Benli Wang,Jian Liu,Zhiyuan Li,Lei Jiang,Yanlin Song J. Mater. Chem., 2012,22, 8127-8133
-
Cho-Long Lee,Il-Doo Kim Nanoscale, 2015,7, 10362-10367
-
Francesca Olimpieri,Maria Cristina Bellucci,Tommaso Marcelli,Alessandro Volonterio Org. Biomol. Chem., 2012,10, 9538-9555
-
Shraddha Borse,Z. V. P. Murthy,Tae Jung Park,Suresh Kumar Kailasa New J. Chem., 2023,47, 3075-3083
-
Hari Datta Khanal,Sung Hong Kim,Yong Rok Lee RSC Adv., 2016,6, 58501-58510
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5